molecular formula C11H14O4 B7872704 4-(4-Hydroxybutoxy)benzoic acid

4-(4-Hydroxybutoxy)benzoic acid

Cat. No. B7872704
M. Wt: 210.23 g/mol
InChI Key: BCKHIISQSLMSEW-UHFFFAOYSA-N
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Patent
US06423246B1

Procedure details

276.6 g of 4-chlorobutyl acetate (1.8 mol) were added to a solution of 249 g of ethyl 4-hydroxybenzoate (1.5 mol), 3 g of potassium iodide (0.018 mol) and 248 g of potassium carbonate (1.8 mol) in 2 l of DMF, and the mixture was stirred at 90° C. for 11 hours. The reaction mixture was poured into 5 l of ice-water, and the precipitate was filtered off with suction and washed with 4 l of ice-water. The crude product was dissolved in 3 l of ethanol, potassium hydroxide (400 g) was added, and the mixture was refluxed for 3 hours. The reaction mixture was poured into 6 l of ice-water and acidified using concentrated hydrochloric acid, and the precipitate was filtered off. The precipitate was washed with water until neutral and then dried, giving 282.1 g of 4-(4′-hydroxybutoxy)benzoic acid (yield 89%). b) A solution of 282 g of 4-(4′-hydroxybutoxy)benzoic acid (1.34 mol), 230 ml of freshly distilled acrylic acid (3.35 mol), 0.3 g of 2,6-di-tert-butyl-4-(dimethylaminomethylene)phenol (Ethanox® 703) and 23.7 g of p-toluenesulfonic acid in 1.1 liter of 1,1,1-trichloroethane was refluxed for 10 hours on a water separator. The reaction mixture was cooled to 60° C.-70° C. and stirred into 2.5 l of petroleum ether, and the precipitate was filtered off. After washing with petroleum ether, the precipitate was dried for 24 hours at room temperature under reduced pressure, giving 223.7 g of 4-(4′-acryloxybutoxy)benzoic acid (yield 60%).
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
3.35 mol
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
2,6-di-tert-butyl-4-(dimethylaminomethylene)phenol
Quantity
0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.[C:16](O)(=[O:19])[CH:17]=[CH2:18].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>ClC(Cl)(Cl)C.C(C1CC(=CN(C)C)C=C(C(C)(C)C)C=1O)(C)(C)C>[C:16]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)(=[O:19])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
282 g
Type
reactant
Smiles
OCCCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
3.35 mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
23.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
1.1 L
Type
solvent
Smiles
ClC(C)(Cl)Cl
Name
2,6-di-tert-butyl-4-(dimethylaminomethylene)phenol
Quantity
0.3 g
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=CC(C1)=CN(C)C)C(C)(C)C)O
Step Two
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 60° C.-70° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
After washing with petroleum ether
CUSTOM
Type
CUSTOM
Details
the precipitate was dried for 24 hours at room temperature under reduced pressure
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 223.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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